



# Application Notes and Protocols for Solid-Phase Synthesis of TACN-Functionalized Peptides

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Compound of Interest		
Compound Name:	1,4,7-Triazonane	
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### Introduction

The functionalization of peptides with chelating agents is a cornerstone of modern drug development, particularly in the fields of diagnostic imaging and targeted radiotherapy. The macrocycle 1,4,7-triazacyclononane (TACN) is a highly versatile chelator known for its rapid and stable complexation with a variety of metal ions, including Gallium-68 (<sup>68</sup>Ga) for Positron Emission Tomography (PET) imaging.[1][2] Solid-phase peptide synthesis (SPPS) offers an efficient and streamlined approach for the preparation of TACN-functionalized peptides, enabling the precise incorporation of the chelating moiety at specific sites within the peptide sequence.

These application notes provide a detailed overview and experimental protocols for the solid-phase synthesis of TACN-functionalized peptides. A key strategy highlighted involves the use of a nitrobenzoxadiazole (NBD) protecting group for the TACN moiety, which allows for efficient on-resin conjugation and subsequent deprotection under mild conditions.[3][4] This methodology is exemplified with the synthesis of a TACN-functionalized RGD (Arginylglycylaspartic acid) peptide, a well-known motif for targeting  $\alpha v\beta 3$  integrins, which are overexpressed in many types of cancer cells and are involved in angiogenesis.

## **Data Presentation**



The following table summarizes representative quantitative data for the solid-phase synthesis of TACN-functionalized peptides. The yields and purities are indicative of typical results that can be achieved using the protocols detailed below.

Peptide Sequence	Modification	Overall Yield (%)	Purity (%)	Reference
Tyr-Arg-Gly-Asp (YRGD)	N-terminal TACN	~35-40	>95	[3][4]
c(RGDfK)	Lysine side-chain TACN	~30-35	>95	[5]
Bombesin Analog	N-terminal TACN	~30	>95	[6]
PSMA-targeting Peptide	Lysine side-chain TACN	~36	>98	[7]

# **Experimental Protocols Materials and Reagents**

- Fmoc-protected amino acids (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH)
- Rink Amide resin or other suitable solid support
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)



- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Bis-NBD-protected TACN precursor
- Sodium hydrosulfide (NaHS)
- PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- · Acetonitrile (ACN), HPLC grade
- · Water, HPLC grade
- · Diethyl ether, anhydrous

# Protocol 1: Solid-Phase Synthesis of the Peptide Backbone (Example: YRGD)

This protocol describes the manual Fmoc-based solid-phase synthesis of the peptide sequence Tyr-Arg-Gly-Asp on Rink Amide resin.

- Resin Swelling:
  - Place Rink Amide resin (0.1 mmol scale) in a fritted syringe reactor.
  - Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
  - Drain the DMF.
- Fmoc Deprotection:
  - Add 20% piperidine in DMF (5 mL) to the resin.
  - Agitate for 5 minutes at room temperature.



- o Drain the solution.
- Repeat the 20% piperidine treatment for another 15 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL).
- Amino Acid Coupling (First Amino Acid: Fmoc-Asp(OtBu)-OH):
  - In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (0.4 mmol, 4 eq), OxymaPure® (0.4 mmol, 4 eq) in DMF (2 mL).
  - Add DIC (0.4 mmol, 4 eq) to the amino acid solution and pre-activate for 5 minutes.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the reaction mixture for 2 hours at room temperature.
  - Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
  - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
- Chain Elongation:
  - Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for the subsequent amino acids in the sequence: Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Tyr(tBu)-OH.

# Protocol 2: On-Resin Conjugation of NBD-Protected TACN

This protocol details the conjugation of the bis-NBD-protected TACN precursor to the N-terminus of the resin-bound peptide.

- Final Fmoc Deprotection:
  - After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 1, Step 2 to expose the N-terminal amine.



### TACN Conjugation:

- In a separate vial, dissolve the bis-NBD-protected TACN-acid precursor (0.2 mmol, 2 eq),
  PyBOP (0.2 mmol, 2 eq), and DIPEA (0.4 mmol, 4 eq) in DMF (3 mL).
- Add the solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 3 hours at room temperature.
- Drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
- NBD Deprotection:
  - Prepare a 1% (w/v) solution of NaHS in DMF.
  - Add the NaHS solution (5 mL) to the resin and agitate for 30 minutes at room temperature.
    The resin will typically turn from orange to a pale yellow or colorless state.
  - Repeat the NaHS treatment until the resin is colorless.
  - Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin now bears the deprotected TACN-peptide.

## **Protocol 3: Cleavage and Purification**

This protocol describes the cleavage of the TACN-functionalized peptide from the solid support and its subsequent purification.

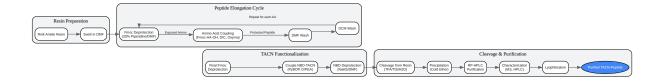
- Resin Preparation for Cleavage:
  - Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen for 30 minutes.
- Cleavage from Resin:
  - Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
  - Add the cleavage cocktail (5 mL) to the dried resin.
  - Agitate the mixture for 3 hours at room temperature.



- Filter the cleavage solution into a clean collection tube.
- Wash the resin with an additional portion of the cleavage cocktail (1 mL).
- Peptide Precipitation and Isolation:
  - Concentrate the combined cleavage solution under a gentle stream of nitrogen.
  - Precipitate the crude peptide by adding cold diethyl ether (10 mL).
  - Centrifuge the mixture to pellet the peptide.
  - Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
  - Dry the crude peptide pellet under vacuum.
- Purification by HPLC:
  - Dissolve the crude peptide in a minimal amount of 50% ACN/water.
  - Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.
  - A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
  - Collect fractions corresponding to the major product peak.
- Characterization and Lyophilization:
  - Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS) to confirm purity and identity.[8]
  - Pool the pure fractions and lyophilize to obtain the final TACN-functionalized peptide as a white fluffy powder.

## Visualizations Solid-Phase Synthesis Workflow



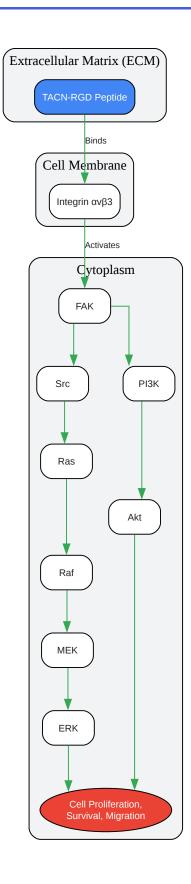


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Caption: Workflow for the solid-phase synthesis of TACN-functionalized peptides.

## **Integrin ανβ3 Signaling Pathway**





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Caption: Simplified integrin  $\alpha\nu\beta3$  signaling pathway initiated by RGD peptide binding.



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